Cyclohexyl(6-methylpyridin-2-yl)methanamine
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Overview
Description
Cyclohexyl(6-methylpyridin-2-yl)methanamine is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . It is known for its unique structure, which combines a cyclohexyl group with a 6-methylpyridin-2-yl group, connected through a methanamine linkage. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(6-methylpyridin-2-yl)methanamine typically involves the reaction of cyclohexylamine with 6-methylpyridin-2-ylmethanol under specific conditions. One common method includes the use of dehydrating agents such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanamine linkage . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(6-methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Chlorine, bromine
Major Products Formed
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Amines, alcohols
Substitution Products: Halogenated pyridine derivatives
Scientific Research Applications
Cyclohexyl(6-methylpyridin-2-yl)methanamine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Cyclohexyl(6-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Cyclohexyl(6-methylpyridin-2-yl)methanamine can be compared with other similar compounds, such as:
(6-Methoxypyridin-2-yl)methanamine: Similar structure but with a methoxy group instead of a cyclohexyl group.
(5-Methylpyridin-2-yl)methanamine: Similar structure but with the methyl group at the 5-position instead of the 6-position.
Biological Activity
Cyclohexyl(6-methylpyridin-2-yl)methanamine is an organic compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and the implications for drug development, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{18}N_{2}, with a molecular weight of approximately 191.28 g/mol. The compound features a cyclohexyl group attached to a methanamine moiety, which is further connected to a 6-methylpyridin-2-yl group. The presence of the pyridine ring is significant as it contributes to the compound's reactivity and biological properties, making it a candidate for various pharmaceutical applications.
Synthesis Pathways
The synthesis of this compound typically involves:
- Formation of the Pyridine Ring : Starting from 6-methylpyridin-2-carboxaldehyde.
- Reduction to Amine : Reduction of the corresponding pyridine derivative to obtain the amine.
- Cyclization : Introduction of the cyclohexyl group through reductive amination or other coupling strategies.
These synthetic routes highlight the versatility of this compound in organic chemistry.
Research indicates that this compound may interact with various biological systems, particularly through neurotransmitter receptors and enzymes involved in metabolic pathways. The binding affinity studies suggest that compounds with similar structures often exhibit significant interactions with proteins relevant to neurological and inflammatory pathways .
Case Studies and Research Findings
- Neuroprotective Effects : A study explored the neuroprotective potential of pyridine derivatives, showing that similar compounds can modulate neurotransmitter levels, suggesting a possible therapeutic effect for this compound in neurodegenerative diseases .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that derivatives of pyridine can induce apoptosis in various cancer types. For instance, compounds exhibiting similar structural features demonstrated IC50 values in the micromolar range against breast cancer cell lines (MCF-7) and leukemia cell lines (CEM-13) .
- Selectivity in Kinase Inhibition : Research into related compounds has revealed their potential as selective inhibitors for specific kinases involved in cancer progression. This compound's structural attributes may allow it to be optimized for similar selectivity profiles .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of this compound compared to related compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Cyclohexyl(3-methylpyridin-2-yl)methanamine | Cyclohexyl + 3-methylpyridine | Different methyl position affects receptor binding |
6-Methylpyridin-2-ylmethanamine | Pyridine + methanamine without cyclohexyl group | Simpler structure; may exhibit different reactivity |
Phenyl(6-methylpyridin-2-yl)methanamine | Phenyl + 6-methylpyridine | Aromatic ring may enhance binding properties |
This comparison illustrates how variations in substituents and structural arrangements can influence the chemical behavior and biological activity of these compounds.
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
cyclohexyl-(6-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C13H20N2/c1-10-6-5-9-12(15-10)13(14)11-7-3-2-4-8-11/h5-6,9,11,13H,2-4,7-8,14H2,1H3 |
InChI Key |
GSLVAZYHMBZQKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(C2CCCCC2)N |
Origin of Product |
United States |
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